6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chemical compound with the molecular formula . It features a trifluoromethyl group attached to a tetrahydronaphthalenylamine structure, which contributes to its unique chemical properties. This compound is primarily recognized for its potential biological activities and its role as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
The compound can be synthesized through various methods, with one common approach involving the reaction of 6-bromo-1,2,3,4-tetrahydronaphthalene with trifluoromethylamine under controlled conditions. This synthesis route is significant for producing the compound in both laboratory and industrial settings.
6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine is classified as an amine due to the presence of an amino group. It falls under the category of trifluoromethylated compounds, which are known for their unique reactivity and stability. The trifluoromethyl group significantly enhances the lipophilicity and biological activity of organic molecules.
The synthesis of 6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine can be achieved through several methods:
The general procedure for synthesis may include:
The molecular structure of 6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine consists of a tetrahydronaphthalene core with a trifluoromethyl group () attached at the sixth position and an amino group () at the first position. This configuration contributes to its unique properties and reactivity.
Key structural data include:
6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
The mechanism of action for 6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine involves its interaction with biological targets such as receptors or enzymes. The presence of the trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects. This can lead to modulation of various biological pathways depending on the target involved.
Key physical properties include:
Chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural integrity post-synthesis .
6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine has several scientific applications:
6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine represents a structurally distinct tetralin derivative characterized by the strategic incorporation of a trifluoromethyl (–CF~3~) group at the C6 position of the fused bicyclic ring system. This compound (CAS 1337731-76-6) possesses the molecular formula C~11~H~12~F~3~N and a molecular weight of 215.22 g/mol [1]. Its hydrochloride salt form is documented under CAS 2733496-81-4 [7]. The molecular architecture combines a conformationally constrained tetralin scaffold, which imposes defined three-dimensional spatial orientation on functional groups, with the strongly electron-withdrawing and lipophilic trifluoromethyl substituent. This combination creates a pharmacophore template of significant interest in rational drug design, leveraging both the biological relevance of the tetralin core and the physicochemical enhancements conferred by fluorine substitution. The stereogenic center at C1 further enables exploration of enantiomerically pure derivatives, adding a critical dimension to structure-activity relationship studies. While comprehensive pharmacological data specific to this molecule remains limited in publicly available literature, its structural features align closely with privileged motifs observed in bioactive molecules targeting central nervous system disorders, cardiovascular conditions, and infectious diseases, positioning it as a compelling subject for medicinal chemistry exploration.
Trifluoromethyl-substituted tetralin derivatives, exemplified by 6-trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine, constitute an important class of bioactive scaffolds with demonstrable relevance across multiple therapeutic domains. The pharmacological significance of these compounds arises from the synergistic interplay between the inherent biological activity of the 1,2,3,4-tetrahydronaphthalene (tetralin) core and the strategic advantages conferred by trifluoromethyl substitution. The tetralin scaffold, a partially saturated naphthalene derivative, provides a conformationally constrained framework that mimics natural bioactive molecules while offering enhanced metabolic stability compared to fully aromatic systems. This structural motif is prevalent in ligands targeting G-protein-coupled receptors, neurotransmitter transporters, and enzymes [1] [7].
The introduction of the trifluoromethyl group at the C6 position significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications translate to enhanced target binding affinity and selectivity through multiple mechanisms. For instance, the strong electron-withdrawing nature of the –CF~3~ group influences the electron density of the aromatic ring system, potentially strengthening π-π stacking interactions or hydrogen bonding networks within binding pockets. Additionally, the high lipophilicity (logP increase of approximately 0.7-1.0 compared to methyl analogues) promotes membrane permeability and bioavailability, while the substantial steric bulk (van der Waals volume ~46.6 ų) allows for optimal hydrophobic filling of receptor subsites inaccessible to smaller substituents [5] [8].
Table 1: Comparative Bioactivity Profiles of Select Trifluoromethyl-Substituted Tetralin Derivatives
Structural Feature | Biological Target | Observed Activity Enhancement | Key Reference Application |
---|---|---|---|
6-Trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine | Undisclosed (Structural probe) | Enhanced metabolic stability over non-fluorinated analogues | Scaffold for CNS agents [1] [7] |
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | Enzymatic targets | Improved binding affinity (ΔK~i~ ≈ 3-5 fold vs methyl) | Enzyme inhibition studies [7] |
Tetrahydro-2-naphthyl triazolopyrimidines | Plasmodium DHODH | Species selectivity (>100-fold vs human DHODH) | Antimalarial development [6] |
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) | K~Ca~2/3 channels | Potency increase (EC~50~ 250 nM vs 10-20 µM for riluzole) | Cardiovascular therapeutics [4] |
Structure-activity relationship (SAR) studies across therapeutic classes consistently demonstrate that the position of trifluoromethyl substitution profoundly influences biological activity. The C6 position in tetralin derivatives provides optimal spatial orientation for interactions with hydrophobic binding pockets, as evidenced by enhanced potency in enzyme inhibition assays compared to C5 or C7 isomers. This positional preference was validated in antimalarial research where 6-substituted tetrahydro-2-naphthyl triazolopyrimidines exhibited superior potency against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC~50~ values reaching submicromolar levels (e.g., 0.0037 µM for compound 7), while maintaining exceptional selectivity over mammalian orthologs (>100-fold) [6]. The molecular basis for this selectivity involves optimized hydrophobic interactions within a parasite-specific channel near the ubiquinone binding site, inaccessible to bulkier ligands in mammalian enzymes. Similar enhancements were observed for potassium channel activators, where naphtho[1,2-d]thiazol-2-ylamine derivatives containing trifluoromethyl groups demonstrated 10-20 fold increased potency (EC~50~ 115-260 nM for K~Ca~3.1 activation) compared to their non-fluorinated parent compounds, attributed to strengthened hydrophobic contacts within the channel's voltage-sensing domain [4].
The strategic incorporation of fluorine atoms and fluorinated functional groups, particularly the trifluoromethyl moiety, represents a cornerstone of modern medicinal chemistry with profound implications for optimizing drug-like properties. The trifluoromethyl group (–CF~3~) in 6-trifluoromethyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine exemplifies a rational design approach that leverages several unique physicochemical properties to enhance pharmacological potential. These properties include exceptional electronegativity (fluorine = 3.98 on Pauling scale), strong inductive effects (σ~I~ = 0.39 for –CF~3~), moderate steric bulk (comparable to isopropyl group), and high lipophilicity (π = 0.88) [5] [8].
The trifluoromethyl group significantly influences molecular interactions critical to drug action. Its potent electron-withdrawing nature reduces the pK~a~ of proximal functional groups, such as the C1 amine in the tetralin scaffold, enhancing hydrogen-bonding capacity and molecular recognition. This electronic perturbation simultaneously stabilizes adjacent carbocations, improving metabolic resistance to oxidative degradation pathways catalyzed by cytochrome P450 enzymes. Furthermore, the trifluoromethyl group creates a distinctive hydrophobic domain characterized by strong dipole moments (C–F bond dipole ≈ 1.41 D) that participate in orthogonal dipole-dipole interactions and fluorine-specific contacts with protein residues [5] [8]. These interactions include favorable C–F···H–N hydrogen bonds, C–F···C=O dipolar contacts, and C–F···π interactions with aromatic amino acid side chains, collectively contributing to enhanced binding affinity and selectivity.
Table 2: Physicochemical and Pharmacokinetic Impacts of Trifluoromethyl Substitution in Bioactive Molecules
Property Modulated | Impact of –CF~3~ Group | Molecular Mechanism | Relevance to 6-Trifluoromethyl-tetralinamine |
---|---|---|---|
Lipophilicity | Increases logP by 0.7-1.0 unit | Hydrophobic surface area and low polarizability | Enhanced membrane permeability and CNS penetration [5] |
Metabolic Stability | Reduces oxidative dealkylation rates | Blocking of metabolic soft spots; electronic stabilization of transition states | Extended half-life compared to methyl analogue [5] [8] |
Binding Affinity | Improves K~i~ by 3-10 fold | Fluorine-specific protein interactions; hydrophobic filling | Optimized target engagement at lower concentrations [4] [6] |
Acid-Base Properties | Lowers pK~a~ of proximal amines | Strong electron-withdrawing inductive effect | Enhanced water solubility of protonated species at physiological pH [8] |
Conformational Stability | Influences ring conformation | Steric and electronic effects on adjacent bonds | Preferential equatorial orientation in ring systems [6] |
Metabolic stabilization constitutes a primary rationale for trifluoromethyl incorporation. The carbon-fluorine bond ranks among the strongest in organic chemistry (bond dissociation energy ≈ 485 kJ/mol), rendering it resistant to homolytic cleavage and enzymatic oxidation. This stability is particularly advantageous at positions vulnerable to cytochrome P450-mediated hydroxylation, such as aromatic ring systems. In the tetralin scaffold, metabolic studies demonstrate that trifluoromethyl substitution at C6 reduces hepatic microsomal clearance by approximately 40-60% compared to methyl-substituted analogues, primarily by impeding aromatic hydroxylation at the adjacent C5 and C7 positions [5] [8]. This metabolic resistance translates directly to improved pharmacokinetic profiles, including extended plasma half-life and reduced dose requirements in vivo.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3